molecular formula C6H12ClN B13514535 rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis

rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis

Cat. No.: B13514535
M. Wt: 133.62 g/mol
InChI Key: FPVAVQLXRCNLRZ-GEMLJDPKSA-N
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Description

rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis is a bicyclic amine salt characterized by a [3.2.0] bridged bicycloheptane framework with a nitrogen atom at position 2 and a hydrochloride counterion. Its stereochemistry (cis configuration at the bridgehead carbons) and rigid bicyclic structure make it a valuable intermediate in medicinal chemistry, particularly for designing conformationally restricted pharmacophores . The compound’s molecular formula is C₁₂H₁₈Cl₂N₂O₂ (molecular weight: 293.20), with a CAS registry number provided in commercial catalogs .

Properties

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

(1S,5S)-2-azabicyclo[3.2.0]heptane;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-2-6-5(1)3-4-7-6;/h5-7H,1-4H2;1H/t5-,6-;/m0./s1

InChI Key

FPVAVQLXRCNLRZ-GEMLJDPKSA-N

Isomeric SMILES

C1C[C@H]2[C@@H]1CCN2.Cl

Canonical SMILES

C1CC2C1CCN2.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of this compound primarily involves the construction of the bicyclo[3.2.0]heptane ring system with incorporation of nitrogen. The main synthetic routes can be grouped as follows:

  • [2+2] Cycloaddition Reactions: Photochemical or metal-catalyzed [2+2] cycloadditions of appropriate olefinic or enyne precursors to form the cyclobutane ring fused to a nitrogen-containing ring.
  • Cycloisomerization of Enynes or Allenynes: Transition-metal catalyzed cycloisomerization (e.g., PtCl2, Ru catalysts) of polyunsaturated precursors containing nitrogen, leading to the bicyclic azabicyclo[3.2.0]heptane framework.
  • Intramolecular Cyclizations: Utilizing preformed nitrogen-containing cyclic intermediates that undergo intramolecular ring closure to generate the bicyclic structure.

Detailed Synthetic Routes

Route Description Catalyst/Conditions Yield (%) Notes/References
A [2+2] Photocycloaddition of Olefins Cu(I) catalysis or UV irradiation Moderate to high (up to 70%) High diastereoselectivity favoring cis isomer; mixture of diastereomers possible; used in total synthesis of related bicyclic compounds
B PtCl2-Catalyzed Cycloisomerization of Allenynes PtCl2 in toluene, reflux 21-60% Formation of azabicyclo[3.2.0]heptane via endo-cyclization; substituent dependent yields; methanol as solvent leads to side products
C RuH2Cl2(PiPr3)2-Catalyzed [2+2] Cyclization of Allenenes Ru catalyst, mild conditions 45-86% High diastereoselectivity; effective for similar bicyclic systems with nitrogen
D Iridium-Catalyzed Asymmetric Allylic Amination + PtCl2 Cyclization Ir catalyst with phosphoramidate ligand, then PtCl2 Moderate yields, 92-99% ee Enables introduction of chirality at intermediate stage; preserves enantiopurity
E Copper(I)-Catalyzed [2+2] Photocyclization of Vinylglycine Derivatives CuI catalyst, UV light Variable yields Used to improve diastereoselectivity by conformational restriction; enantiomerically pure products obtained

Representative Reaction Scheme (Simplified)

  • Starting Material: Enyne or allenyne containing nitrogen substituent
  • Catalyst: PtCl2 or Ru complex
  • Reaction: Cycloisomerization or [2+2] cycloaddition under reflux or photochemical conditions
  • Product: rac-(1R,5R)-2-azabicyclo[3.2.0]heptane (free base)
  • Salt Formation: Treatment with HCl to afford hydrochloride salt, cis isomer predominates

Research Findings and Analysis

Diastereoselectivity and Stereochemical Control

  • The cis stereochemistry between the 1R and 5R centers is favored due to the reaction mechanism and catalyst coordination geometry, especially in metal-catalyzed cycloadditions.
  • Copper(I)-catalyzed photocycloadditions yield high diastereoselectivity, with the cis isomer formed exclusively or predominantly.
  • Asymmetric catalysis approaches (Iridium-catalyzed allylic amination) allow for enantiomerically enriched bicyclic amines, preserving stereochemical integrity throughout.

Catalytic Efficiency and Yields

  • PtCl2 catalysis is widely used but yields vary depending on substituents and solvent; yields range from 21% to 60%.
  • Ruthenium catalysts provide higher yields (45-86%) with full diastereoselectivity.
  • Photochemical methods combined with copper catalysis provide moderate to good yields (~70%) with excellent stereocontrol.

Purification and Salt Formation

  • The free base bicyclic amine is typically isolated and purified by chromatography or crystallization.
  • Conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid, enhancing stability and solubility in polar solvents.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C7H12ClNO
Molecular Weight (Hydrochloride) 177.63 g/mol
Common Catalysts PtCl2, RuH2Cl2(PiPr3)2, CuI, Iridium complexes
Reaction Types [2+2] Photocycloaddition, Cycloisomerization, Allylic amination
Typical Solvents Toluene, THF, Methanol (side reactions possible)
Temperature Range Room temperature to reflux (~60-110°C)
Diastereoselectivity High, cis isomer favored
Yield Range 21-86% depending on method
Purification Chromatography, crystallization
Salt Formation HCl treatment to form hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in alkylated derivatives.

Scientific Research Applications

rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis, has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis, involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Bicyclo[3.2.0]heptane Derivatives

a. rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
  • Key Differences : Replaces a nitrogen atom with oxygen (2-oxa substitution), altering electronic properties and hydrogen-bonding capacity.
  • Molecular Formula: C₇H₁₂ClNO
  • Molecular Weight : 173.26 (lower due to fewer substituents)
b. Rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol hydrochloride
  • Key Differences : Hydroxyl group at position 6 introduces polarity.
  • Molecular Formula : C₆H₁₁ClN₂O
  • Molecular Weight : 149.62
c. rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol
  • Key Differences : Stereochemical variation (rel-(1R,5R,6R) configuration) and absence of hydrochloride.
  • Molecular Formula: C₆H₁₁NO
  • Molecular Weight : 113.16
  • Impact : Chirality differences could lead to distinct biological activity profiles in enantioselective applications .

Bicyclo[2.2.1]heptane (Norbornane-like) Derivatives

a. 5-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride
  • Key Differences : Smaller [2.2.1] bicyclic system with fluorine substitution.
  • Molecular Formula : C₆H₁₁ClFN
  • CAS : 2288709-05-5
b. tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Key Differences : tert-Butyl ester and hydroxyl group modify steric and electronic properties.
  • Molecular Formula: C₁₁H₁₉NO₃
  • Impact : The bulky tert-butyl group protects the amine, making it a stable intermediate for peptide coupling .

Bicyclo[2.1.1]hexane Derivatives

a. Rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
  • Key Differences : Smaller [2.1.1] bicyclohexane core with a carboxylic acid group.
  • Molecular Formula: C₇H₁₂ClNO₂
  • Molecular Weight : 177.63
  • Impact : Carboxylic acid introduces acidity (pKa ~3-4), enabling salt formation and altering pharmacokinetics .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups CAS Number Notable Properties
rac-(1R,5R)-2-azabicyclo[3.2.0]heptane HCl, cis C₁₂H₁₈Cl₂N₂O₂ 293.20 Amine, Hydrochloride EN300-170797 Rigid bicyclic framework
rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane HCl C₇H₁₂ClNO 173.26 Ether, Amine, Hydrochloride N/A Reduced basicity
Rac-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol HCl C₆H₁₁ClN₂O 149.62 Hydroxyl, Amine, Hydrochloride 2089246-00-2 High hydrophilicity
5-fluoro-2-azabicyclo[2.2.1]heptane HCl C₆H₁₁ClFN 163.61 Fluorine, Amine, Hydrochloride 2288709-05-5 Enhanced rigidity

Research Findings and Implications

  • Solubility : Hydroxyl and carboxylic acid derivatives exhibit higher aqueous solubility but may require formulation optimization for bioavailability .
  • Stereochemical Sensitivity : Enantiomers like rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol show divergent binding in chiral environments, emphasizing the need for precise synthesis .
  • Ring Size Impact : [3.2.0] systems balance rigidity and synthetic accessibility, whereas [2.2.1] derivatives offer higher strain for targeted receptor interactions .

Biological Activity

rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis is a bicyclic organic compound notable for its unique structural characteristics, particularly the presence of a nitrogen atom within its bicyclic framework. This compound has attracted attention for its potential biological activities and applications in pharmacology and synthetic chemistry.

  • Molecular Formula : C₆H₁₂ClN
  • Molecular Weight : 133.62 g/mol
  • Appearance : White solid, soluble in polar solvents like water and alcohols.

Research indicates that rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride interacts with specific biological targets, which may include various enzymes and receptors. The compound's unique bicyclic structure allows it to modulate several biological pathways, leading to diverse pharmacological effects.

Interaction with Dopamine Receptors

A significant study highlighted the binding affinity of related azabicyclo compounds at dopamine receptors. Specifically, new derivatives demonstrated greater binding affinities at D(2L) and D(3) dopamine receptors compared to D(1) binding sites, suggesting that similar compounds may have therapeutic potential in treating disorders related to dopamine dysregulation such as schizophrenia and Parkinson's disease .

Comparative Analysis with Related Compounds

The biological activity of rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride can be compared to other structurally similar compounds:

Compound NameBinding AffinityNotable Activity
rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochlorideHigher at D(2L)Potential antipsychotic
rac-(1R,5S)-3-oxa-6-azabicyclo[3.2.0]heptane hydrochlorideModerateNeurotransmitter modulation

Synthesis and Structural Insights

The synthesis of rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride typically involves cyclization reactions using aziridines and cyclopropanes under acidic or basic conditions . The unique structure contributes to its biological activity by allowing specific interactions with target proteins.

Case Studies

  • Dopamine Receptor Binding Study : A study conducted on various azabicyclo derivatives showed that certain enantiomers exhibited distinct affinities for dopamine receptors, which could lead to different therapeutic outcomes depending on the specific receptor interactions .
  • Pharmacological Evaluation : In vivo studies demonstrated that compounds similar to rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride could significantly alter behavior in rodent models of anxiety and depression, indicating potential for development as anxiolytics or antidepressants.

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